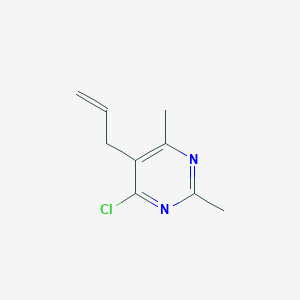
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 6th positions, and a prop-2-en-1-yl group at the 5th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidine with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of 4-amino-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine or 4-thio-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine.
Oxidation Reactions: Formation of 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)aldehyde or 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)carboxylic acid.
Reduction Reactions: Formation of 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)dihydropyrimidine.
科学的研究の応用
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine atom and the prop-2-en-1-yl group contribute to its reactivity and binding affinity to biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the prop-2-en-1-yl group, making it less reactive in certain substitution reactions.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but without the prop-2-en-1-yl group, affecting its chemical and biological properties.
4-Chloro-5-(prop-2-en-1-yl)pyrimidine: Lacks the methyl groups at the 2nd and 6th positions, influencing its steric and electronic characteristics.
Uniqueness
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
81401-28-7 |
|---|---|
分子式 |
C9H11ClN2 |
分子量 |
182.65 g/mol |
IUPAC名 |
4-chloro-2,6-dimethyl-5-prop-2-enylpyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-4-5-8-6(2)11-7(3)12-9(8)10/h4H,1,5H2,2-3H3 |
InChIキー |
HRICCAXUSJZGKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


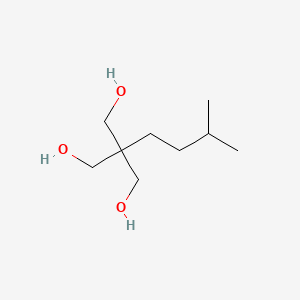

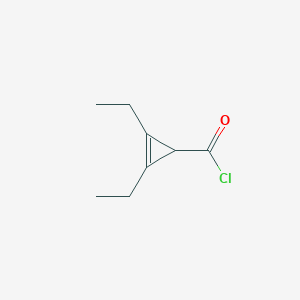
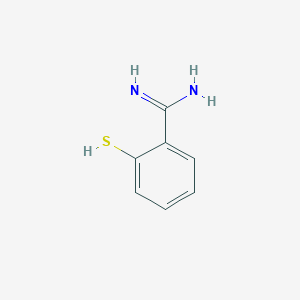
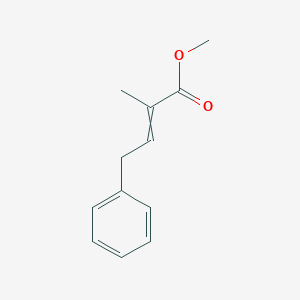
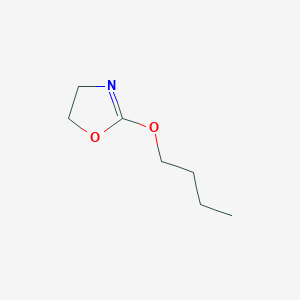
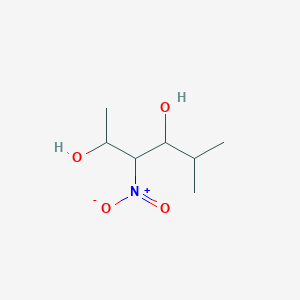
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)



![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
